15(R)-PTA2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

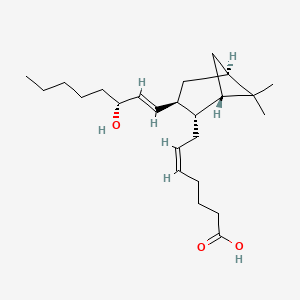

Structure

3D Structure

Properties

Molecular Formula |

C24H40O3 |

|---|---|

Molecular Weight |

376.6 g/mol |

IUPAC Name |

(Z)-7-[(1S,2R,3R,5S)-3-[(E,3R)-3-hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid |

InChI |

InChI=1S/C24H40O3/c1-4-5-8-11-20(25)15-14-18-16-19-17-22(24(19,2)3)21(18)12-9-6-7-10-13-23(26)27/h6,9,14-15,18-22,25H,4-5,7-8,10-13,16-17H2,1-3H3,(H,26,27)/b9-6-,15-14+/t18-,19-,20+,21+,22-/m0/s1 |

InChI Key |

OHJIHGVLRDHSDV-PUYXBYOHSA-N |

Isomeric SMILES |

CCCCC[C@H](/C=C/[C@H]1C[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)C2(C)C)O |

Canonical SMILES |

CCCCCC(C=CC1CC2CC(C1CC=CCCCC(=O)O)C2(C)C)O |

Synonyms |

pinane thromboxane A2 pinane-thromboxane A2 pinane-thromboxane A2, (1S-(1alpha,2beta(Z),3alpha(1E,3R*),5alpha))-isome |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Biological Activity and Function of 15(R)-Prostaglandin A2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandins of the A-series (PGAs) belong to the family of cyclopentenone prostaglandins, characterized by an α,β-unsaturated carbonyl group in the cyclopentane ring. This structural feature is crucial for their biological activities. While prostaglandins are broadly recognized as potent lipid mediators in various physiological and pathological processes, specific stereoisomers can exhibit unique activities. This guide focuses on the biological activity and function of 15(R)-Prostaglandin A2 (15(R)-PGA2), a stereoisomer of the naturally occurring 15(S)-PGA2. Due to the apparent scarcity of data under the user-provided nomenclature "15(R)-PTA2," this document will proceed with the scientifically recognized name, 15(R)-PGA2, for which specific biological data has been identified.

Cyclopentenone prostaglandins, as a class, are known to possess potent anti-inflammatory, anti-neoplastic, and anti-viral properties.[1][2][3][4] Their mechanisms of action are often independent of the classical G-protein coupled prostanoid receptors and are instead mediated by their interaction with other cellular targets.[1][4] Key among these are the modulation of gene transcription via the nuclear receptor PPARγ and the direct inhibition of inflammatory signaling pathways, such as the NF-κB pathway.[1][2][3]

Core Biological Activity of 15(R)-PGA2

Recent research has identified a specific and distinct biological activity of 15(R)-PGA2. Unlike its (15S) epimer, 15(R)-PGA2 has been shown to significantly reduce GABA-induced currents through GABAA receptors .[5] This finding suggests that 15(R)-PGA2 may serve as a novel modulator of the major inhibitory neurotransmitter system in the central nervous system.[5]

Quantitative Data

The following table summarizes the quantitative data available for the biological activity of 15(R)-PGA2 on GABAA receptors.

| Compound | Concentration (μM) | Effect on GABA-induced Currents (IGABA) | Significance |

| (15R)-PGA2 | 3 | Significant reduction | p < 0.05 |

| 10 | Significant reduction | p < 0.01 | |

| 30 | Significant reduction | p < 0.01 | |

| (15S)-PGA2 | 3 | No significant effect | n.s. |

| 10 | No significant effect | n.s. | |

| 30 | No significant effect | n.s. |

Data extracted from Lackner et al., 2020.[5] n.s. = non-significant

Experimental Protocols

The key experimental findings for 15(R)-PGA2 were obtained through electrophysiological recordings on oocytes expressing GABAA receptors.

Electrophysiological Recording of GABAA Receptor Currents

-

Cell System: Xenopus laevis oocytes.

-

Receptor Expression: Oocytes were injected with cRNA encoding for the α1 and β2 subunits of the human GABAA receptor.

-

Method: Two-electrode voltage-clamp technique.

-

Procedure:

-

Oocytes were placed in a recording chamber and perfused with a saline solution.

-

The membrane potential was clamped at -70 mV.

-

GABA (at its EC50 concentration) was applied to elicit a current (IGABA).

-

Once a stable baseline IGABA was established, oocytes were pre-incubated with either (15R)-PGA2 or (15S)-PGA2 at various concentrations (3, 10, and 30 μM) for 1 minute.

-

GABA was then co-applied with the respective prostaglandin, and the resulting current was measured.

-

The effect of the prostaglandin was calculated as the percentage of inhibition of the control IGABA.

-

-

Data Analysis: Significant drug effects were determined using a one-sample t-test.

Signaling Pathways and Mechanisms of Action

While specific signaling pathways for 15(R)-PGA2 are still under investigation, the broader class of cyclopentenone prostaglandins offers insights into potential mechanisms.

Modulation of GABAA Receptors

The inhibitory effect of 15(R)-PGA2 on GABAA receptors suggests a direct or allosteric interaction with the receptor complex. The stereospecificity of this interaction, with the (15R) epimer being active while the (15S) is not, points towards a specific binding pocket or interaction site.

Potential Anti-inflammatory Signaling of Cyclopentenone Prostaglandins

Cyclopentenone prostaglandins are well-documented inhibitors of the NF-κB signaling pathway, a central regulator of inflammation.[1][2] This inhibition can occur at multiple levels, including the prevention of the degradation of the inhibitory subunit IκB and the direct modification of NF-κB subunits, thereby preventing their translocation to the nucleus and subsequent pro-inflammatory gene transcription. Although not yet demonstrated for 15(R)-PGA2 specifically, this represents a probable and significant area for future investigation.

Summary and Future Directions

The current body of evidence, though limited, points to a novel and specific role for 15(R)-PGA2 as a modulator of GABAA receptors. This activity is stereospecific, distinguishing it from its 15(S) epimer. The potential for 15(R)-PGA2 to influence neuronal inhibition opens new avenues for research in neuroscience and pharmacology, particularly in conditions characterized by an imbalance of excitatory and inhibitory signaling.

Future research should focus on:

-

Elucidating the precise binding site and mechanism of action of 15(R)-PGA2 on different GABAA receptor subunit compositions.

-

Investigating the in vivo effects of 15(R)-PGA2 on neuronal activity and behavior.

-

Exploring whether 15(R)-PGA2 also possesses the anti-inflammatory and anti-neoplastic activities characteristic of other cyclopentenone prostaglandins.

-

Determining the metabolic pathways and endogenous presence, if any, of 15(R)-PGA2 in biological systems.

This technical guide provides a foundational understanding of 15(R)-PGA2 for the scientific community. As research progresses, the therapeutic potential of this specific prostaglandin stereoisomer may become more clearly defined.

References

- 1. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Synthesis of 15(R)-Pinanethromboxane A2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of 15(R)-Pinanethromboxane A2, a notable analog of the potent but unstable platelet-aggregating factor, Thromboxane A2 (TXA2). This document details the chemical synthesis, key biological activities, and the underlying signaling pathways. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for pivotal assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the scientific principles and methodologies.

Introduction

Thromboxane A2 (TXA2) is a highly unstable eicosanoid derived from arachidonic acid that plays a crucial role in hemostasis and thrombosis through its potent pro-aggregatory and vasoconstrictive effects.[1] Its inherent instability, with a half-life of approximately 30 seconds in aqueous solution, has driven the development of stable synthetic analogs to enable detailed pharmacological studies.[2] Among these, Pinane-Thromboxane A2 (PTA2), specifically the 15(S)-epimer, has emerged as a significant tool, acting as a selective antagonist of the thromboxane A2 receptor (TP receptor) and an inhibitor of thromboxane synthase.[3][4]

The stereochemistry at the C-15 position is critical for the biological activity of thromboxane analogs. This guide focuses on the 15(R)-epimer of Pinane-Thromboxane A2, denoted as 15(R)-Pinanethromboxane A2. This diastereomer has been instrumental in elucidating the structure-activity relationships of thromboxane receptor antagonists. While demonstrating significantly reduced biological activity compared to its 15(S) counterpart, the study of 15(R)-Pinanethromboxane A2 provides valuable insights into the specific molecular interactions required for potent TP receptor antagonism.[5][6][7]

Discovery and Synthesis

The initial synthesis and biological characterization of Pinane-Thromboxane A2 (a mixture of 15(S) and 15(R) epimers) were reported by Nicolaou and colleagues in 1979.[3] Their work established PTA2 as a stable and biologically active analog of TXA2. Subsequent studies by Bennett and Sanger in 1982 specifically investigated the pharmacological properties of the "epi-OH isomer," which corresponds to 15(R)-Pinanethromboxane A2, highlighting its reduced potency compared to the 15(S)-epimer.[5][8]

Synthesis of Pinane-Thromboxane A2 (Mixture of 15(R) and 15(S) epimers)

The general synthetic scheme is as follows:

Caption: Synthetic pathway for Pinanethromboxane A2, yielding a mixture of 15(R) and 15(S) epimers.

Proposed Separation of 15(R) and 15(S) Diastereomers

The separation of the 15(R) and 15(S) diastereomers can be achieved using chromatographic techniques. Given that diastereomers have different physical properties, they can be separated by methods such as preparative High-Performance Liquid Chromatography (HPLC) or column chromatography with a suitable stationary and mobile phase. The selection of the optimal chromatographic conditions would require empirical determination.

Biological Activity and Data

15(R)-Pinanethromboxane A2 acts as a weak antagonist at the thromboxane A2 (TP) receptor and a very weak inhibitor of thromboxane synthase. Its biological activity is significantly lower than that of the 15(S)-epimer.

Quantitative Biological Data

| Compound | Assay | Organism/System | Agonist | IC50 / ID50 | Reference |

| 15(R)-Pinanethromboxane A2 | Platelet Aggregation | Human | Collagen | 120-130 µM | [6][7] |

| 15(S)-Pinanethromboxane A2 (PTA2) | Platelet Aggregation | Human | U-46619 | 2 µM | [4] |

| 15(S)-Pinanethromboxane A2 (PTA2) | Coronary Artery Constriction | Cat | U-46619 | 0.1 µM | [4] |

| 15(S)-Pinanethromboxane A2 (PTA2) | Thromboxane Synthase Inhibition | Rabbit Platelets | - | 50 µM | [4] |

Experimental Protocols

Platelet Aggregation Assay

This protocol is a standard method for assessing the effect of compounds on platelet aggregation using light transmission aggregometry.

Caption: Workflow for the platelet aggregation assay using light transmission aggregometry.

Protocol:

-

Blood Collection: Draw venous blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.

-

Platelet Adjustment: Adjust the platelet count of the PRP to a final concentration of 2.5 x 10⁸ platelets/mL using platelet-poor plasma (obtained by centrifuging the remaining blood at 2000 x g for 10 minutes).

-

Assay Procedure:

-

Pipette 450 µL of adjusted PRP into a glass aggregometer cuvette with a magnetic stir bar.

-

Incubate the cuvette at 37°C for 5 minutes in the heating block of a lumi-aggregometer.

-

Add the test compound (15(R)-Pinanethromboxane A2) or vehicle and incubate for a specified time.

-

Add 50 µL of an agonist solution (e.g., collagen or U-46619) at a concentration that induces submaximal aggregation.

-

Record the change in light transmission for 5-10 minutes. The increase in light transmission corresponds to platelet aggregation.

-

-

Data Analysis: Determine the maximum percentage of aggregation for each concentration of the test compound and calculate the IC50 value from the resulting concentration-response curve.

Thromboxane Synthase Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of prostaglandin H2 (PGH2) to thromboxane B2 (TXB2), the stable hydrolysis product of TXA2.

Protocol:

-

Platelet Lysate Preparation: Prepare a lysate from washed human platelets.

-

Incubation: Incubate the platelet lysate with the test compound (15(R)-Pinanethromboxane A2) or vehicle at 37°C.

-

Reaction Initiation: Add arachidonic acid to initiate the synthesis of prostaglandins and thromboxanes.

-

Reaction Termination: After a specified time, terminate the reaction.

-

Quantification: Measure the amount of TXB2 produced using a specific enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.

-

Data Analysis: Calculate the percentage inhibition of TXB2 formation at different concentrations of the test compound and determine the IC50 value.

Signaling Pathway

15(R)-Pinanethromboxane A2 exerts its effect, albeit weakly, by acting as an antagonist at the thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR). The binding of the natural agonist, TXA2, to the TP receptor activates downstream signaling cascades, primarily through Gq and G13 proteins, leading to platelet activation and vasoconstriction. As an antagonist, 15(R)-Pinanethromboxane A2 binds to the TP receptor but does not elicit a significant downstream response, thereby blocking the action of the endogenous agonist.

Caption: Antagonistic action of 15(R)-Pinanethromboxane A2 on the Thromboxane A2 receptor signaling pathway.

Conclusion

15(R)-Pinanethromboxane A2, the 15-epimer of the well-characterized thromboxane A2 antagonist PTA2, serves as a crucial tool for understanding the structure-activity relationships of TP receptor ligands. Its significantly attenuated biological activity compared to the 15(S)-epimer underscores the critical importance of the stereochemistry at the C-15 position for potent receptor interaction. This technical guide provides a consolidated resource for researchers in pharmacology and drug development, offering detailed information on its synthesis, biological evaluation, and mechanism of action. The provided data and protocols can serve as a foundation for further investigation into the nuanced field of thromboxane receptor pharmacology.

References

- 1. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 2. 15(R)-Pinane Thromboxane A2 - Cayman Chemical [bioscience.co.uk]

- 3. Lysosomal Stability Assay [en.bio-protocol.org]

- 4. Inhibition of cyclic flow variations in stenosed canine coronary arteries by thromboxane A2/prostaglandin H2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thromboxane A2 analogue induced coronary artery vasoconstriction in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. amsbio.com [amsbio.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on Ozagrel as a Selective Thromboxane Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ozagrel, a potent and selective inhibitor of thromboxane A2 (TXA2) synthase. This document details its mechanism of action, presents quantitative data from preclinical and clinical studies, outlines detailed experimental protocols for its evaluation, and visualizes key pathways and workflows to support further research and drug development.

Introduction to Thromboxane A2 and Ozagrel

Thromboxane A2 (TXA2) is a lipid mediator derived from arachidonic acid and plays a pivotal role in hemostasis and thrombosis.[1][2] It is a potent vasoconstrictor and promoter of platelet aggregation.[1][2] The dysregulation of TXA2 production is implicated in the pathophysiology of various cardiovascular and cerebrovascular diseases, including ischemic stroke.[3][4]

Ozagrel, also known as OKY-046, is a highly selective inhibitor of TXA2 synthase, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to TXA2.[3][5][6] Its chemical name is (E)-3-[4-(1H-Imidazol-1-ylmethyl)phenyl]prop-2-enoic acid.[6] By selectively blocking TXA2 synthesis, Ozagrel reduces platelet aggregation and induces vasodilation.[3][4] An important aspect of its mechanism is the potential redirection of the PGH2 substrate towards the synthesis of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation, which may contribute to its overall therapeutic effect.[5][7]

Mechanism of Action

Ozagrel is a selective and competitive inhibitor of thromboxane A2 synthase.[3] This enzyme is a member of the cytochrome P450 superfamily (CYP5A1).[3] Ozagrel's inhibitory action is highly specific to TXA2 synthase, with minimal to no effect on other enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX) and prostacyclin synthase.[5] This selectivity is a key feature, as it allows for the continued production of other important prostanoids like PGI2.[5][7] The inhibition of TXA2 synthase by Ozagrel leads to a reduction in TXA2 levels, thereby attenuating platelet activation and vasoconstriction.[2][3]

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of Ozagrel.

Table 1: In Vitro Potency of Ozagrel

| Target | IC50 | Species/System | Reference |

| Thromboxane A2 Synthase | 4 nM | Not specified | |

| Thromboxane A2 Synthase | 11 nM | Rabbit Platelets | |

| Thromboxane A2 Synthase | 1.1 x 10⁻⁸ M | Not specified | [3] |

| Arachidonic Acid-Induced Platelet Aggregation | 53.12 µM | Not specified | |

| Plasma TXB₂ Inhibition | 99.6% at 100 µM | Not specified |

Table 2: In Vivo Efficacy of Ozagrel in Rats

| Parameter | ID50 (Oral Administration) | Reference |

| Inhibition of Blood TXA2 Generation | 0.3 mg/kg | [8] |

| Inhibition of Arachidonic Acid-Induced Platelet Aggregation (ex vivo) | 0.92 mg/kg | [8] |

| Inhibition of Femoral Vein Platelet-Rich Thrombosis | 13.7 mg/kg | [8] |

Table 3: Clinical Efficacy of Ozagrel in Acute Ischemic Stroke

| Outcome Measure | Result | Reference |

| Improvement in Neurological Impairment (vs. control) | Mean Difference = -4.17 (MESSS) | [4] |

| Reduction in Death (vs. control) | Relative Risk = 0.67 (not statistically significant) | [4] |

Mandatory Visualizations

Experimental Protocols

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of Ozagrel against TXA2 synthase.[1][9]

-

Materials:

-

Purified or microsomal preparation of thromboxane A2 synthase

-

Prostaglandin H2 (PGH2) substrate

-

Ozagrel hydrochloride

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Stopping solution (e.g., citric acid)

-

Enzyme-linked immunosorbent assay (ELISA) kit for Thromboxane B2 (TXB2)

-

Microplate reader

-

-

Procedure:

-

Prepare a series of dilutions of Ozagrel hydrochloride in the assay buffer.

-

In a microplate, add the TXA2 synthase preparation to each well.

-

Add the different concentrations of Ozagrel hydrochloride or a vehicle control to the respective wells.

-

Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at 37°C.[1]

-

Initiate the enzymatic reaction by adding the PGH2 substrate to all wells.

-

Incubate the reaction mixture for a defined period (e.g., 1-2 minutes) at 37°C.[1]

-

Terminate the reaction by adding the stopping solution.

-

Measure the concentration of TXB2, the stable metabolite of TXA2, in each well using a competitive ELISA kit according to the manufacturer's instructions.

-

Plot the percentage of inhibition of TXB2 formation against the logarithm of the Ozagrel hydrochloride concentration.

-

Determine the IC50 value from the dose-response curve using non-linear regression analysis.

-

This protocol outlines the measurement of Ozagrel's inhibitory effect on platelet aggregation.[1][9]

-

Materials:

-

Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Platelet agonist (e.g., arachidonic acid, ADP, collagen)

-

Ozagrel hydrochloride

-

Saline solution

-

Light transmission aggregometer

-

-

Procedure:

-

Preparation of PRP and PPP:

-

Aggregometer Setup:

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

-

Assay:

-

Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

-

Add various concentrations of Ozagrel hydrochloride or a vehicle control to the PRP and incubate for a short period (e.g., 1-5 minutes).

-

Initiate platelet aggregation by adding a platelet agonist.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

The percentage of aggregation is calculated based on the change in light transmission relative to the PPP control.

-

Analyze the dose-dependent inhibitory effect of Ozagrel hydrochloride on platelet aggregation and calculate the IC50 value.

-

-

Conclusion

Ozagrel is a potent and highly selective inhibitor of thromboxane A2 synthase, with a well-defined mechanism of action that leads to the reduction of platelet aggregation and vasoconstriction. The quantitative data from in vitro and in vivo studies demonstrate its efficacy. The provided experimental protocols serve as a foundation for further investigation and development of this and similar compounds. The potential for Ozagrel to increase the production of the beneficial prostacyclin PGI2 further enhances its therapeutic profile.[5][7] This technical guide provides a solid framework for researchers and drug development professionals working on novel anti-thrombotic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Thromboxane A2 Synthetase Inhibitor Plus Low Dose Aspirin : Can It Be a Salvage Treatment in Acute Stroke Beyond Thrombolytic Time Window - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of thromboxane A2 synthase inhibitors (CV-4151 and ozagrel), aspirin, and ticlopidine on the thrombosis caused by endothelial cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 15(R)-Pinanethromboxane A2: Structural Characteristics, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

15(R)-Pinanethromboxane A2 (15(R)-PTA2) is a synthetic analog of the potent, naturally occurring vasoconstrictor and platelet aggregator, Thromboxane A2 (TXA2). As the 15(R)-epimer of Pinanethromboxane A2, this molecule has been a subject of interest in medicinal chemistry and pharmacology for its potential to modulate the activity of the thromboxane A2 receptor (TP receptor). This technical guide provides a comprehensive overview of the structural characteristics, synthesis, and biological activity of this compound, with a focus on its role as a research tool in the development of novel antithrombotic agents.

Core Structural Characteristics

15(R)-Pinanethromboxane A2 is a complex bicyclic lipid derivative. Its structure is characterized by a pinane nucleus, a stable substitute for the highly labile 2,6-dioxabicyclo[3.1.1]heptane core of native TXA2. The "(R)" designation in its name refers to the stereochemistry at the C-15 hydroxyl group, a key determinant of its biological activity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 15(R)-Pinanethromboxane A2 is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₄₀O₃ | [1][2] |

| Molecular Weight | 376.6 g/mol | [1][2] |

| CAS Number | 71154-83-1 | [1][2] |

| Systematic Name | (5Z)-7-[(1S,2R,3R,5S)-3-[(1E,3R)-3-hydroxy-1-octen-1-yl]-6,6-dimethylbicyclo[3.1.1]hept-2-yl]-5-heptenoic acid | [1][2] |

| InChI | InChI=1S/C24H40O3/c1-4-5-8-11-20(25)15-14-18-16-19-17-22(24(19,2)3)21(18)12-9-6-7-10-13-23(26)27/h6,9,14-15,18-22,25H,4-5,7-8,10-13,16-17H2,1-3H3,(H,26,27)/b9-6-,15-14+/t18-,19-,20+,21+,22-/m0/s1 | [1] |

| SMILES | CCCCC--INVALID-LINK--/C=C/[C@H]1C[C@H]2C--INVALID-LINK--[C@@H]1C/C=C\CCCC(O)=O | [1] |

| Physical Form | Typically supplied as a solution in an organic solvent, such as ethanol. | [1] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of 15(R)-Pinanethromboxane A2. While comprehensive spectral data is often found in primary research articles, a summary of expected spectroscopic features is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show characteristic signals for the vinyl protons of the two double bonds, the proton attached to the hydroxyl-bearing carbon (C-15), the protons of the pinane ring system, and the aliphatic chain protons.

-

¹³C NMR: Will display distinct signals for the carboxylic acid carbon, the four olefinic carbons, the carbon bearing the hydroxyl group, and the carbons of the pinane core and the octenyl and heptenoic acid side chains.

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak [M]+ or pseudomolecular ions (e.g., [M+H]+, [M+Na]+) consistent with the molecular weight of 376.6 g/mol .

-

Fragmentation patterns would likely involve cleavage of the side chains and rearrangements within the pinane nucleus.

Infrared (IR) Spectroscopy:

-

A broad absorption band in the region of 3400-2500 cm⁻¹ is expected, corresponding to the O-H stretching of the carboxylic acid and the alcohol.

-

A sharp peak around 1700 cm⁻¹ will indicate the C=O stretching of the carboxylic acid.

-

Absorptions in the 1650-1600 cm⁻¹ region would correspond to the C=C stretching of the alkene groups.

Synthesis of 15(R)-Pinanethromboxane A2

The synthesis of pinane-based thromboxane A2 analogs is a multi-step process that requires careful stereochemical control. The synthesis of the parent compound, pinane-thromboxane A2, was first reported by Nicolaou et al. in 1979.[3] The synthesis of the 15(R)-epimer follows a similar strategy, with the key difference being the introduction of the (R)-stereochemistry at the C-15 position.

A generalized synthetic workflow is depicted below. The specific details of the synthesis, including reagents, reaction conditions, and purification methods, are critical for obtaining the desired product and are typically detailed in primary research publications such as the work by Caton et al. (2000).

References

The In Vitro Effects of 15(R)-Prostaglandin A2 on Platelet Aggregation: A Review of Available Scientific Literature

The field of prostaglandin research has extensively characterized the roles of various other prostaglandins in modulating platelet function. Prostaglandins such as Thromboxane A2 (TXA2), Prostacyclin (PGI2), and Prostaglandin E2 (PGE2) are well-established as key regulators of hemostasis and thrombosis, often with opposing effects. TXA2, primarily produced by activated platelets, is a potent vasoconstrictor and inducer of platelet aggregation. In contrast, PGI2, synthesized by endothelial cells, acts as a powerful vasodilator and inhibitor of platelet aggregation. The effects of PGE2 are more complex, exhibiting both pro-aggregatory and inhibitory actions depending on its concentration and the specific receptor subtypes it engages on the platelet surface.

While the broader family of prostaglandins has been a subject of intense investigation, leading to the development of numerous therapeutic agents, Prostaglandin A2 (PGA2) and its specific stereoisomer, 15(R)-PTA2, appear to be largely uncharacterized in the context of platelet biology.

This absence of specific data for this compound prevents the creation of an in-depth technical guide as originally requested. Key components of such a guide, including:

-

Quantitative Data: Such as IC50 values or percentage inhibition of platelet aggregation.

-

Detailed Experimental Protocols: Describing methodologies for in vitro platelet aggregation assays involving this compound.

-

Signaling Pathway Diagrams: Illustrating the molecular mechanisms through which this compound might exert its effects on platelets.

cannot be provided at this time due to the lack of foundational research in the public domain.

Therefore, for researchers, scientists, and drug development professionals interested in the effects of prostaglandins on platelet aggregation, the focus remains on the well-documented actions of other prostanoids. Future research may yet elucidate the role of this compound and the broader PGA series in platelet function, potentially uncovering novel mechanisms and therapeutic targets. However, based on the current state of available scientific literature, no definitive information on the in vitro effects of this compound on platelet aggregation can be presented.

Unraveling the Role of Prostaglandin Analogs in Cardiovascular Research: A Technical Guide

Disclaimer: Extensive research has revealed no specific, publicly available scientific literature or clinical data for a compound designated as "15(R)-PTA2" in the context of cardiovascular research. It is plausible that this name represents an internal, non-standardized identifier, a novel but yet-to-be-published compound, or a misnomer. This guide will, therefore, focus on the closely related and well-documented compound, Prostaglandin A2 (PGA2) , and its analogs, which play a significant role in cardiovascular physiology and pathology. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction to Prostaglandins in the Cardiovascular System

Prostaglandins are a group of lipid compounds that are derived from arachidonic acid and act as potent signaling molecules in a wide array of physiological and pathological processes. In the cardiovascular system, they are crucial regulators of vascular tone, platelet aggregation, inflammation, and cardiac function.[1][2] The delicate balance between the actions of different prostaglandins is vital for maintaining cardiovascular homeostasis.[3]

Prostaglandin A2 (PGA2) is a member of the prostaglandin family characterized by a cyclopentenone ring. While less studied in the cardiovascular context than prostaglandins like PGI2 and PGE2, PGA2 and its analogs have demonstrated various biological activities that warrant investigation for their therapeutic potential.

Synthesis of 15(R)-Prostaglandin A2

While the biological activity of 15(R)-PGA2 in the cardiovascular system is not well-documented, its chemical synthesis has been described. A total synthesis of both (15R)- and (15S)-Prostaglandin A2 has been achieved in 11 steps from commercially available 2,5-dimethoxy-tetrahydrofuran. Key reactions in this synthesis include an organocatalytic domino-aldol reaction, a Mizoroki-Heck reaction, and a Wittig reaction.

Cardiovascular Effects of Prostaglandin A2 and Related Analogs

The cardiovascular effects of prostaglandins are mediated by their interaction with specific G-protein coupled receptors on the surface of various cell types, including vascular smooth muscle cells, endothelial cells, and platelets.[2][4] The actions of PGA2 are generally attributed to its ability to modulate intracellular signaling cascades, although its specific receptor interactions in the cardiovascular system are not as well-defined as those of other prostaglandins.

Data Presentation: Comparative Cardiovascular Effects of Key Prostaglandins

| Prostaglandin | Primary Receptor(s) | Effect on Vascular Tone | Effect on Platelet Aggregation | Other Notable Cardiovascular Effects |

| Prostaglandin A2 (PGA2) | Not fully characterized | Vasodilatory | Inhibitory | Antiproliferative effects on vascular smooth muscle cells |

| Prostaglandin I2 (PGI2) | IP | Potent Vasodilator | Potent Inhibitor | Cardioprotective, anti-atherosclerotic[5] |

| Prostaglandin E2 (PGE2) | EP1, EP2, EP3, EP4 | Vasodilatory (EP2, EP4), Vasoconstrictive (EP1, EP3) | Modulatory | Pro-inflammatory, involved in cardiac remodeling[6][7] |

| Thromboxane A2 (TXA2) | TP | Potent Vasoconstrictor | Potent Agonist | Pro-thrombotic, pro-atherosclerotic[1][8] |

| Prostaglandin F2α (PGF2α) | FP | Vasoconstrictive | Weak Agonist | Promotes cardiac hypertrophy and fibrosis[6] |

Experimental Protocols for Cardiovascular Research of Prostaglandins

The investigation of the cardiovascular effects of prostaglandins involves a range of in vitro and in vivo experimental models.

In Vitro Assays

-

Vascular Reactivity Studies: Isolated arterial rings (e.g., from aorta or coronary arteries) are mounted in an organ bath system. The ability of a prostaglandin analog to induce contraction or relaxation is measured isometrically.

-

Platelet Aggregometry: Platelet-rich plasma is treated with the prostaglandin analog, and platelet aggregation is induced by an agonist (e.g., ADP, collagen). The change in light transmission is measured to quantify the extent of aggregation.

-

Cell Culture Experiments: Vascular smooth muscle cells, endothelial cells, or cardiomyocytes are cultured and treated with the prostaglandin analog. Downstream effects such as proliferation, apoptosis, gene expression, and signaling pathway activation are assessed using techniques like MTT assays, flow cytometry, qPCR, and Western blotting.

In Vivo Models

-

Blood Pressure Measurement: The prostaglandin analog is administered to animal models (e.g., rodents), and blood pressure is monitored using telemetry or tail-cuff methods.

-

Models of Myocardial Infarction: The effect of the prostaglandin analog on infarct size, cardiac function, and post-infarction remodeling is evaluated in models of coronary artery ligation.

-

Atherosclerosis Models: The impact of the prostaglandin analog on plaque formation is studied in genetically modified mice (e.g., ApoE-/- or LDLr-/-) fed a high-fat diet.

Signaling Pathways in Cardiovascular Regulation by Prostaglandins

The diverse cardiovascular effects of prostaglandins are a result of their activation of distinct intracellular signaling pathways upon binding to their specific receptors.

Prostaglandin I2 (PGI2) Signaling

PGI2 primarily signals through the IP receptor, which is coupled to the Gs alpha subunit of the G-protein. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA activation in vascular smooth muscle cells leads to vasodilation, while in platelets it inhibits aggregation.[2]

Thromboxane A2 (TXA2) Signaling

Thromboxane A2 (TXA2) binds to the TP receptor, which is coupled to the Gq alpha subunit. This activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC). The increase in intracellular Ca2+ and activation of PKC in vascular smooth muscle cells and platelets result in vasoconstriction and platelet aggregation, respectively.[1][8]

Prostaglandin E2 (PGE2) Signaling

PGE2 exhibits diverse effects due to its interaction with four different receptor subtypes (EP1-4) that couple to different G-proteins. EP1 is coupled to Gq, leading to increased intracellular Ca2+. EP2 and EP4 are coupled to Gs, increasing cAMP levels. EP3 is primarily coupled to Gi, which inhibits adenylyl cyclase and decreases cAMP. The specific cardiovascular effect of PGE2 depends on the predominant EP receptor subtype expressed in a particular tissue.[6][7]

Conclusion and Future Directions

While specific information on "this compound" remains elusive, the broader family of prostaglandins, including PGA2, presents a rich area for cardiovascular research. The diverse and potent effects of these lipid mediators on vascular tone, platelet function, and cardiac remodeling underscore their potential as therapeutic targets. Future research should focus on elucidating the specific roles and receptor interactions of less-studied prostaglandins like PGA2 and its analogs in various cardiovascular diseases. The development of selective agonists and antagonists for prostaglandin receptors will be crucial in harnessing their therapeutic potential while minimizing off-target effects. For drug development professionals, a deeper understanding of the structure-activity relationships of prostaglandin analogs will be key to designing novel cardiovascular medicines.

References

- 1. The effect of prostaglandins and thromboxane A2 on coronary vessel tone--mechanisms of action and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Prostaglandins and heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physiology and pathophysiology of prostanoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. mdpi.com [mdpi.com]

- 7. Roles of prostaglandin E2 in cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thromboxane A2 - Wikipedia [en.wikipedia.org]

Preliminary Studies on 15(R)-Pinanethromboxane A2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary studies on 15(R)-Pinanethromboxane A2 (15(R)-PTA2), a synthetic analog of thromboxane A2. This compound has been identified as a dual-action compound, functioning as both a thromboxane (TP) receptor antagonist and a thromboxane synthase inhibitor.[1] This document consolidates available quantitative data, details key experimental methodologies, and visualizes the relevant biological pathways to serve as a valuable resource for researchers in the fields of pharmacology, drug discovery, and cardiovascular medicine. While its parent compound, pinane-thromboxane A2 (PTA2), has shown potential as an antithrombotic agent, this compound, its 15(R)-epimer, exhibits distinct pharmacological properties that warrant further investigation.[2][3]

Introduction

Thromboxane A2 (TXA2) is a potent, yet unstable, lipid mediator derived from arachidonic acid. It plays a critical role in hemostasis by inducing platelet aggregation and vasoconstriction.[4] However, excessive TXA2 activity is implicated in the pathophysiology of various cardiovascular diseases, including thrombosis and myocardial infarction. Consequently, the development of agents that can modulate the TXA2 pathway, either by inhibiting its synthesis or by blocking its receptor, is a significant area of therapeutic research.[5]

15(R)-Pinanethromboxane A2 is a stable synthetic analog of TXA2.[1][6] Its unique pinane ring structure confers stability while retaining the ability to interact with components of the thromboxane signaling cascade. This guide focuses on the preliminary findings related to the 15(R) epimer, summarizing its known biological activities and the experimental methods used for its characterization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 15(R)-Pinanethromboxane A2 is presented in the table below.

| Property | Value | Reference |

| CAS Number | 71154-83-1 | [1] |

| Molecular Formula | C₂₄H₄₀O₃ | [1] |

| Molecular Weight | 376.6 g/mol | [1] |

| Alternate Names | (5Z)-7-[(1S,2R,3R,5S)-3-[(1E,3R)-3-hydroxy-1-octen-1-yl]-6,6-dimethylbicyclo[3.1.1]hept-2-yl]-5-heptenoic acid, 15-epi-Pinane Thromboxane A2 | [1][6] |

| Appearance | A solution in ethanol | [6] |

Biological Activity and Quantitative Data

The primary biological activities of 15(R)-Pinanethromboxane A2 are its roles as a thromboxane (TP) receptor antagonist and a thromboxane synthase inhibitor.[1] The available quantitative data on its biological activity is summarized in the following table.

| Assay | Agonist | System | Endpoint | IC₅₀ / Activity | Reference |

| Platelet Aggregation | Collagen | Not specified | Inhibition of aggregation | 120-130 µM | [3][7] |

| Gastric Tone | - | Isolated rat gastric fundus | Change in tone | No effect at 0.5 or 1.5 µg/ml | [3][7] |

| Prostaglandin-induced Contraction | Prostaglandin | Isolated rat stomach muscle | Inhibition of contraction | Less effective than PTA2 | [3] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the biological activity of 15(R)-Pinanethromboxane A2 and related compounds.

Synthesis of Pinane-Thromboxane A2 Analogs

General Synthetic Strategy for Pinane-Thromboxane A2 (as a template):

The synthesis of pinane-thromboxane A2 typically starts from a chiral precursor, such as (-)-β-pinene or a derivative, to establish the pinane core's stereochemistry. The synthesis involves several key steps:

-

Functionalization of the Pinane Core: Introduction of functional groups that will serve as handles for the subsequent attachment of the side chains.

-

Introduction of the α-Side Chain: This usually involves the addition of a seven-carbon chain with a carboxylic acid or ester group.

-

Introduction of the ω-Side Chain: This involves the addition of the octenol side chain, with the stereochemistry at C-15 being a critical step. Stereocontrol can be achieved through the use of chiral reducing agents or by starting with a chiral building block for the side chain.

-

Final Modifications and Deprotection: Any protecting groups used during the synthesis are removed to yield the final product.

A generalized workflow for the synthesis is depicted below.

Caption: Generalized synthetic workflow for pinane-thromboxane A2 analogs.

Platelet Aggregation Assay

This assay is crucial for evaluating the effect of this compound on platelet function. Light Transmission Aggregometry (LTA) is a common method.[9]

Principle: Platelet aggregation is measured by monitoring the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets clump together.

Protocol Outline:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Draw whole blood from a healthy donor into a tube containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP (supernatant) from red and white blood cells.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes. The PPP is used as a reference (100% aggregation).

-

-

Aggregation Measurement:

-

Place a cuvette with PRP into the aggregometer and calibrate the instrument to 0% aggregation. Use a cuvette with PPP to set 100% aggregation.

-

Add the test compound (this compound) or vehicle control to the PRP and incubate for a specified time.

-

Initiate platelet aggregation by adding an agonist (e.g., collagen, arachidonic acid, ADP).

-

Record the change in light transmission over time. The maximum aggregation is determined and compared between the control and treated samples to calculate the percent inhibition.

-

References

- 1. scbt.com [scbt.com]

- 2. Synthesis and biological properties of pinane-thromboxane A2, a selective inhibitor of coronary artery constriction, platelet aggregation, and thromboxane formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. amsbio.com [amsbio.com]

- 4. Blocking platelet aggregation inhibits thromboxane A2 formation by low dose agonists but does not inhibit phosphorylation and activation of cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The biochemical pharmacology of thromboxane synthase inhibition in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 15(R)-Pinane Thromboxane A2 - Cayman Chemical [bioscience.co.uk]

- 7. Sapphire Bioscience [sapphirebioscience.com]

- 8. Synthesis and biological properties of pinane-thromboxane A2, a selective inhibitor of coronary artery constriction, platelet aggregation, and thromboxane formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of participants with suspected heritable platelet function disorders including recommendation and validation of a streamlined agonist panel - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of 15(R)-Methyl Prostaglandin D2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacology of 15(R)-methyl prostaglandin D2 (15(R)-methyl-PGD2), a potent and selective agonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. This document consolidates key findings on its mechanism of action, receptor selectivity, and downstream signaling pathways. Quantitative pharmacological data are presented in structured tables for comparative analysis, and detailed experimental methodologies are described. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its biological role, particularly in the context of inflammatory and allergic diseases.

Introduction

Prostaglandin D2 (PGD2) is a critical lipid mediator derived from mast cells, playing a significant role in the pathophysiology of asthma and allergic diseases.[1][2] It exerts its diverse biological effects through interaction with two distinct receptors: the DP1 receptor, which is coupled to adenylyl cyclase and mediates anti-inflammatory effects, and the DP2 receptor (CRTH2), which is responsible for the pro-inflammatory actions of PGD2, including the activation of eosinophils.[1] The development of selective agonists for these receptors is crucial for elucidating their specific physiological and pathological functions. 15(R)-methyl-PGD2 has emerged as a key pharmacological tool due to its high potency and selectivity for the DP2 receptor.[1] This guide delves into the detailed pharmacology of this compound.

Mechanism of Action and Receptor Selectivity

15(R)-methyl-PGD2 is a synthetic analog of PGD2 characterized by an unnatural R-configuration at the carbon-15 position.[1][2] This structural modification confers remarkable potency and selectivity as a DP2 receptor agonist.[1]

DP2 Receptor Agonism

Studies have demonstrated that 15(R)-methyl-PGD2 is a highly potent agonist at the human DP2 receptor.[1] Its activity has been shown to be significantly greater than that of the endogenous ligand, PGD2, and its S-enantiomer, 15(S)-methyl-PGD2.[1] Cross-desensitization experiments have confirmed that the effects of 15(R)-methyl-PGD2 are mediated specifically through the DP2 receptor.[1]

Selectivity Profile

A key feature of 15(R)-methyl-PGD2 is its selectivity for the DP2 receptor over the DP1 receptor. While PGD2 activates both DP1 and DP2 receptors, 15(R)-methyl-PGD2 shows minimal activity at the DP1 receptor, as evidenced by its inability to significantly elevate platelet cAMP levels, a hallmark of DP1 receptor activation.[1] This selectivity makes it an invaluable tool for isolating and studying DP2 receptor-mediated pathways.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the pharmacological activity of 15(R)-methyl-PGD2 and related compounds.

Table 1: Potency of PGD2 Analogs in Eosinophil Activation (DP2 Receptor-Mediated)

| Compound | EC50 (nM) for Eosinophil Chemoattraction |

| 15(R)-methyl-PGD2 | 1.7 |

| PGD2 | 10 |

| 15(S)-methyl-PGD2 | 128 |

Data sourced from Monneret et al., 2003.[1]

Table 2: Rank Order of Potency for Stimulation of CD11b Expression and Actin Polymerization in Eosinophils

| Rank | Compound |

| 1 | 15(R)-methyl-PGD2 |

| 2 | PGD2 |

| 3 | 17-phenyl-18,19,20-trinor-PGD2 |

| 4 | 15(S)-methyl-PGD2 ≈ 16,16-dimethyl-PGD2 |

| 5 | 11-keto-fluprostenol |

Data sourced from Monneret et al., 2003.[1]

Signaling Pathways

Activation of the DP2 receptor by 15(R)-methyl-PGD2 initiates a cascade of intracellular signaling events, primarily through G-protein coupling, leading to various cellular responses in inflammatory cells like eosinophils.

DP2 Receptor Signaling Cascade

The DP2 receptor is a G-protein coupled receptor (GPCR). Upon binding of an agonist such as 15(R)-methyl-PGD2, the receptor likely couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. More importantly, the dissociation of the G-protein subunits (α and βγ) activates downstream effector pathways, including the mobilization of intracellular calcium and the activation of phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinases (MAPKs). These signaling events culminate in cellular responses such as chemotaxis, degranulation, and the expression of adhesion molecules.

References

Methodological & Application

Application Notes and Protocols for Utilizing 15(R)-PTA2 in Platelet Aggregation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(R)-Pinane Thromboxane A2 (15(R)-PTA2) is a potent and specific antagonist of the thromboxane A2 (TXA2) receptor (TP receptor) and an inhibitor of thromboxane synthase. This dual mechanism of action makes it a valuable tool for investigating the role of the TXA2 pathway in platelet function. Thromboxane A2 is a key mediator of platelet activation and aggregation, playing a crucial role in hemostasis and thrombosis. By blocking the TP receptor, this compound prevents the binding of TXA2 and its stable analogs, thereby inhibiting downstream signaling events that lead to platelet shape change, degranulation, and aggregation. These application notes provide detailed protocols for utilizing this compound in platelet aggregation assays, primarily focusing on Light Transmission Aggregometry (LTA), the gold-standard method for assessing platelet function in vitro.

Mechanism of Action of this compound

Thromboxane A2, synthesized from arachidonic acid by the sequential action of cyclooxygenase-1 (COX-1) and thromboxane synthase, is a powerful platelet agonist. Upon its release from activated platelets, TXA2 binds to and activates the G-protein coupled TP receptor on the surface of neighboring platelets. This binding initiates a signaling cascade, primarily through Gq, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). The elevation of intracellular Ca2+ and activation of PKC are critical events that culminate in platelet aggregation.[1][2][3][4]

This compound exerts its anti-platelet effect by competitively inhibiting the binding of TXA2 to the TP receptor, thus blocking this entire signaling cascade. Additionally, as a thromboxane synthase inhibitor, it can reduce the endogenous production of TXA2 in response to other agonists.

Data Presentation

The inhibitory effect of this compound on platelet aggregation is typically quantified by determining its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of this compound required to inhibit 50% of the maximal platelet aggregation induced by a specific agonist. These values are crucial for comparing the potency of different inhibitors and for designing experiments.

| Agonist | Agonist Concentration | This compound IC50 (µM) | Reference |

| U46619 (TXA2 mimetic) | 1 µM | Data not available in search results | |

| Arachidonic Acid | 0.5 mM | Data not available in search results | |

| Collagen | 2 µg/mL | Data not available in search results |

Note: While the general inhibitory effects of thromboxane receptor antagonists are well-documented, specific IC50 values for this compound were not available in the provided search results. Researchers should perform dose-response experiments to determine the IC50 in their specific experimental setup.

Experimental Protocols

The following protocols describe the use of this compound in platelet aggregation assays using Light Transmission Aggregometry (LTA).

Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

Materials:

-

Human whole blood collected in 3.2% sodium citrate tubes

-

15 mL polypropylene centrifuge tubes

-

Pipettes and tips

-

Centrifuge

Procedure:

-

Collect human whole blood from healthy, consenting donors who have not taken any anti-platelet medication for at least 10 days. The first few milliliters of blood should be discarded to avoid activation due to venipuncture.[5]

-

Centrifuge the whole blood at 200 x g for 15-20 minutes at room temperature to separate the platelet-rich plasma (PRP).[6]

-

Carefully aspirate the upper, straw-colored PRP layer and transfer it to a fresh polypropylene tube.

-

Centrifuge the remaining blood at 1500-2000 x g for 15 minutes at room temperature to obtain platelet-poor plasma (PPP).[6]

-

Carefully collect the PPP supernatant. The PPP will be used to set the 100% aggregation baseline in the aggregometer.

-

Keep both PRP and PPP at room temperature and use within 3-4 hours of blood collection.

Protocol 2: Light Transmission Aggregometry (LTA) Assay

Materials:

-

Platelet aggregometer

-

Cuvettes and stir bars

-

PRP and PPP

-

This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO or ethanol)

-

Platelet agonists (e.g., U46619, arachidonic acid, collagen)

-

Saline or appropriate buffer

Procedure:

-

Turn on the platelet aggregometer and allow it to warm up to 37°C.

-

Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 - 3.0 x 10⁸ platelets/mL) using PPP if necessary.

-

Pipette the required volume of PRP (typically 250-500 µL, depending on the aggregometer) into a cuvette containing a magnetic stir bar.

-

Place a cuvette with PPP in the reference well to set the 100% aggregation baseline.

-

Place the cuvette with PRP in the sample well to set the 0% aggregation baseline.

-

Inhibition Assay:

-

Add a small volume of the this compound stock solution (or vehicle control) to the PRP and pre-incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring. A range of this compound concentrations should be tested to determine the IC50.

-

-

Initiation of Aggregation:

-

Add the platelet agonist (e.g., U46619, arachidonic acid, or collagen) to the cuvette to initiate platelet aggregation.

-

-

Record the change in light transmission for a set period (typically 5-10 minutes). The extent of aggregation is measured as the maximum percentage change in light transmission.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

-

Mandatory Visualizations

Caption: Thromboxane A2 signaling pathway in platelets and the inhibitory action of this compound.

Caption: Step-by-step workflow for assessing the inhibitory effect of this compound on platelet aggregation.

References

- 1. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Thromboxane A2: physiology/pathophysiology, cellular signal transduction and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 4. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

No Publicly Available Data for 15(R)-PTA2 Prevents Protocol Development

Despite a comprehensive search of scientific literature and public databases, no specific information is available for a compound designated as "15(R)-PTA2." As a result, the creation of detailed application notes and protocols for its use in in vivo animal studies, as requested, cannot be fulfilled at this time.

Extensive searches were conducted to locate data pertaining to the dosage, administration, experimental protocols, and signaling pathways of a compound referred to as this compound. These searches included broad and specific queries for the compound itself, as well as for potentially related terms such as "PTA2" in a pharmacological context and various "15-series prostaglandin analogs."

The search results did not yield any publications, technical datasheets, or other documents that specifically mention "this compound." This suggests several possibilities:

-

Novel or Unpublished Compound: this compound may be a very new or proprietary compound that has not yet been described in publicly accessible scientific literature.

-

Internal Designation: The name "this compound" could be an internal code or abbreviation used within a specific research institution or company that does not correspond to a publicly recognized name.

-

Typographical Error: It is possible that the name of the compound was misspelled in the original request.

While the searches did identify a compound abbreviated as "PTA2" in some contexts, this was identified as Pinane Thromboxane A2, a known thromboxane receptor antagonist. However, the literature on Pinane Thromboxane A2 did not specify the "15(R)" stereochemistry, and therefore it cannot be definitively linked to the requested compound.

Without any foundational data on the identity, mechanism of action, and established experimental use of this compound, it is impossible to generate the requested detailed application notes, protocols, data tables, and signaling pathway diagrams. The creation of such specific and technical documentation requires verifiable and citable scientific evidence.

For researchers, scientists, and drug development professionals seeking information on related compounds, general protocols for the in vivo use of prostaglandin analogs or thromboxane receptor antagonists could be provided if desired. However, any such information would be of a general nature and may not be applicable to the specific, and currently unidentified, compound this compound.

It is recommended that the user verify the exact name and any alternative designations for the compound of interest to enable a more targeted and potentially successful search for the required information.

Application Notes and Protocols for Measuring 15(R)-Prostaglandin A2 (15(R)-PTA2) Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(R)-Prostaglandin A2 (15(R)-PTA2) and its close analog, 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), are cyclopentenone prostaglandins that play significant roles in various physiological and pathological processes. These compounds are known for their potent anti-inflammatory and cytoprotective effects. Their biological activities are primarily mediated through the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2]

These application notes provide detailed protocols for measuring the activity of this compound and related compounds by assessing their impact on these key signaling pathways. The methodologies described are essential for researchers investigating the therapeutic potential of these prostaglandins in inflammatory diseases, cancer, and metabolic disorders.

I. Measurement of this compound Concentration

While direct measurement of biological activity is crucial, quantifying the concentration of the prostaglandin in biological samples is often a primary step. Two common methods for this are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Comparison of Quantitative Assays

| Assay Method | Sample Types | Sensitivity | Dynamic Range | Assay Time | Throughput |

| Competitive ELISA | Saliva, Urine, Plasma, Cell culture supernatant | ≈ 36.8 pg/mL | 195 - 200,000 pg/mL | ~5 hours | High |

| LC-MS/MS | Plasma, Tissues | ≈ 2.5 pg/mL | 2.5 - 500 pg/mL | Variable | Lower |

Experimental Protocol: Competitive ELISA for 15d-PGJ2

This protocol is based on commercially available competitive ELISA kits.

Principle: This assay is a competitive immunoassay. A known amount of 15d-PGJ2 conjugated to an enzyme (e.g., alkaline phosphatase) competes with the 15d-PGJ2 in the sample for a limited number of binding sites on a specific antibody coated on a microplate. The amount of enzyme-conjugated 15d-PGJ2 bound to the antibody is inversely proportional to the concentration of 15d-PGJ2 in the sample. The reaction is visualized by adding a substrate that produces a colored product, and the absorbance is measured.

Materials:

-

15d-PGJ2 ELISA Kit (containing pre-coated 96-well plate, 15d-PGJ2 standard, antibody, enzyme-conjugated 15d-PGJ2, wash buffer, substrate, and stop solution)

-

Microplate reader capable of measuring absorbance at 405 nm or 450 nm

-

Distilled or deionized water

-

Pipettes and tips

-

Vortex mixer

-

Plate shaker

Procedure:

-

Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.

-

Standard Curve Preparation: Create a serial dilution of the 15d-PGJ2 standard to generate a standard curve.

-

Sample Addition: Add standards and samples to the appropriate wells of the microplate.

-

Competitive Reaction: Add the enzyme-conjugated 15d-PGJ2 and the specific antibody to each well.

-

Incubation: Incubate the plate at room temperature for the time specified in the kit manual (typically 2-3 hours), allowing for the competitive binding to occur.

-

Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

-

Substrate Addition: Add the substrate solution to each well.

-

Incubation: Incubate the plate for a short period (e.g., 30-60 minutes) to allow for color development.

-

Stop Reaction: Add the stop solution to each well to terminate the enzyme reaction.

-

Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Calculation: Calculate the concentration of 15d-PGJ2 in the samples by comparing their absorbance to the standard curve.

II. Measurement of this compound Functional Activity

The primary mechanisms of action for this compound and 15d-PGJ2 involve the activation of PPARγ and the inhibition of NF-κB. Therefore, measuring the activity of these pathways provides a direct assessment of the biological function of these prostaglandins.

A. PPARγ Activation Assay

Principle: This assay measures the ability of this compound to activate the transcription factor PPARγ. One common method is a cell-based reporter gene assay. In this assay, cells are co-transfected with a plasmid containing a PPARγ response element (PPRE) linked to a reporter gene (e.g., luciferase) and a plasmid expressing PPARγ. Activation of PPARγ by a ligand like this compound leads to the expression of the reporter gene, which can be quantified. Another method is an ELISA-based transcription factor assay that measures the binding of activated PPARγ from nuclear extracts to a PPRE-coated plate.[3][4]

Experimental Protocol: PPARγ Reporter Gene Assay

Materials:

-

Mammalian cell line (e.g., HEK293T, HepG2)

-

Cell culture medium and supplements

-

PPRE-luciferase reporter plasmid

-

PPARγ expression plasmid

-

Transfection reagent

-

This compound or 15d-PGJ2

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Transfection: Co-transfect the cells with the PPRE-luciferase reporter plasmid and the PPARγ expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the cells for an additional 18-24 hours.

-

Cell Lysis: Wash the cells with PBS and then lyse them using the lysis buffer provided with the luciferase assay kit.

-

Luciferase Assay: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. The fold-increase in luciferase activity in treated cells compared to control cells represents the level of PPARγ activation.

B. NF-κB Inhibition Assay

Principle: 15d-PGJ2 has been shown to inhibit the NF-κB signaling pathway at multiple levels, including inhibiting the IκB kinase (IKK) complex and directly modifying NF-κB subunits, thereby preventing their translocation to the nucleus and subsequent transcriptional activity.[1] The activity of this compound as an NF-κB inhibitor can be measured using a reporter gene assay or by assessing the nuclear translocation of the NF-κB p65 subunit.

Experimental Protocol: NF-κB Reporter Gene Assay

Materials:

-

Mammalian cell line (e.g., RAW 264.7, HEK293)

-

Cell culture medium and supplements

-

NF-κB luciferase reporter plasmid

-

Transfection reagent

-

This compound or 15d-PGJ2

-

NF-κB stimulus (e.g., TNF-α, lipopolysaccharide (LPS))

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding and Transfection: Seed cells in a 96-well plate and transfect them with the NF-κB luciferase reporter plasmid.

-

Pre-treatment: After 24 hours, pre-treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL) for 6-8 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity as described in the PPARγ reporter assay protocol.

-

Data Analysis: The percentage of inhibition of stimulus-induced luciferase activity by this compound is calculated to determine its inhibitory effect on the NF-κB pathway.

Experimental Protocol: NF-κB p65 Nuclear Translocation Assay

Principle: This assay visualizes and quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation. This can be achieved through immunofluorescence microscopy or high-content screening.[5]

Materials:

-

Cells grown on coverslips or in imaging-compatible plates

-

This compound or 15d-PGJ2

-

NF-κB stimulus (e.g., TNF-α)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against NF-κB p65

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Grow cells on coverslips. Pre-treat with this compound for 1-2 hours, followed by stimulation with TNF-α for 30-60 minutes.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize them with Triton X-100.

-

Immunostaining: Block non-specific binding sites and then incubate with the primary anti-p65 antibody, followed by the fluorescently labeled secondary antibody.

-

Nuclear Staining: Stain the nuclei with DAPI.

-

Imaging: Mount the coverslips on slides and visualize the cells using a fluorescence microscope.

-

Analysis: Capture images and quantify the nuclear translocation of p65. This can be done by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm. A decrease in nuclear p65 fluorescence in this compound-treated cells compared to stimulated control cells indicates inhibition of NF-κB activation.

III. Summary and Conclusion

The protocols outlined in these application notes provide a robust framework for assessing the biological activity of this compound and related cyclopentenone prostaglandins. By quantifying their effects on the PPARγ and NF-κB signaling pathways, researchers can gain valuable insights into the mechanisms underlying their anti-inflammatory and therapeutic properties. The choice of assay will depend on the specific research question, available resources, and desired throughput. These methods are fundamental for the screening and characterization of novel compounds targeting these important signaling cascades in the context of drug discovery and development.

References

- 1. 15-Deoxy-Δ12,14-prostaglandin J2 inhibits multiple steps in the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 15-deoxy-Delta12,14-prostaglandin J2 as a potential endogenous regulator of redox-sensitive transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PPAR gamma Transcription Factor Assay Kit (ab133101) | Abcam [abcam.com]

- 4. raybiotech.com [raybiotech.com]

- 5. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for 15(R)-PTA2 in Feline Coronary Artery Studies

Disclaimer: As of the last update, specific studies on the application of 15(R)-PTA2 in feline coronary arteries have not been extensively published. The following application notes and protocols are a synthesized guide based on the known actions of similar prostaglandin analogs and established methodologies for studying vascular function in animal models. This document is intended to provide a scientifically plausible framework for researchers, scientists, and drug development professionals.

Introduction

Prostaglandins are a class of lipid compounds that play a crucial role in various physiological and pathological processes within the cardiovascular system, including the regulation of vascular tone.[1][2][3][4] The study of prostaglandin analogs is vital for understanding their therapeutic potential in cardiovascular diseases. This document outlines a hypothetical application of this compound, a putative prostaglandin analog, for studying its effects on feline coronary artery function. The protocols described herein are adapted from established in vitro pharmacology techniques.

Hypothesized Mechanism of Action of this compound

Based on its nomenclature, this compound is hypothesized to be a stable analog of Prostaglandin F2α (PGF2α). PGF2α is known to be a potent vasoconstrictor in various vascular beds, including the coronary arteries.[5][6][7] It exerts its effects by binding to the Prostaglandin F Receptor (FP receptor), a G-protein coupled receptor (GPCR).[1][8][9] Activation of the FP receptor in vascular smooth muscle cells (VSMCs) is primarily coupled to the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC), both of which contribute to the contraction of smooth muscle.[1][6] Therefore, it is postulated that this compound acts as a selective FP receptor agonist, inducing vasoconstriction in feline coronary arteries.

Experimental Protocols

Experiment: In Vitro Isometric Tension Studies in Isolated Feline Coronary Arteries

This protocol is designed to assess the vasoactive effects of this compound on isolated feline coronary artery rings.

1. Materials and Reagents:

-

Feline heart tissue (ethically sourced)

-

Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

-

Potassium chloride (KCl) for depolarization

-

This compound stock solution (e.g., in DMSO)

-

Phenylephrine (optional, as a reference vasoconstrictor)

-

Acetylcholine or Sodium Nitroprusside (for assessing endothelium integrity)

-

Organ bath system with isometric force transducers

-

Data acquisition system

-

Carbogen gas (95% O2, 5% CO2)

-

Standard dissection tools

2. Protocol for Isometric Tension Measurement:

-

Tissue Preparation:

-

Feline hearts are obtained following ethical guidelines and immediately placed in ice-cold Krebs-Henseleit buffer.

-

The left anterior descending (LAD) or circumflex coronary artery is carefully dissected from the heart.[10][11]

-

The artery is cleaned of surrounding adipose and connective tissue and cut into rings of 2-3 mm in length. Care is taken to not damage the endothelium.

-

-

Mounting of Arterial Rings:

-

The arterial rings are mounted on two stainless steel wires in an organ bath filled with Krebs-Henseleit buffer.

-

The buffer is maintained at 37°C and continuously gassed with carbogen.

-

The rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 1.5-2.0 grams. The buffer is changed every 15-20 minutes during equilibration.

-

-

Viability and Endothelium Integrity Check:

-

The rings are contracted with a high concentration of KCl (e.g., 80 mM) to assess their viability.

-

After washing and return to baseline, the rings are pre-contracted with a submaximal concentration of a vasoconstrictor like phenylephrine.

-

Endothelium-dependent relaxation is tested by adding acetylcholine. A relaxation of >70% indicates intact endothelium. For endothelium-denuded studies, the endothelium can be removed by gently rubbing the inner surface of the ring.

-

-

Cumulative Concentration-Response Curve for this compound:

-

After a washout period and return to baseline, cumulative concentrations of this compound are added to the organ bath in a stepwise manner (e.g., from 1 nM to 10 µM).

-

The contractile response is allowed to reach a plateau at each concentration before the next addition.

-

The isometric tension is continuously recorded.

-

-

Data Analysis:

-